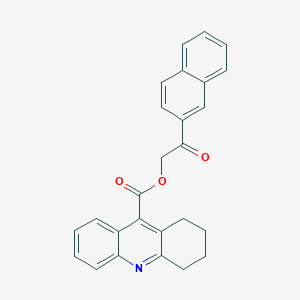

![molecular formula C18H24N6O6 B288905 2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane](/img/structure/B288905.png)

2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

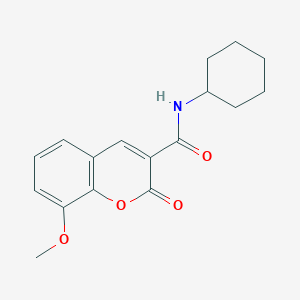

2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane, also known as HATU, is a widely used coupling reagent in organic chemistry. It is a white crystalline powder that is soluble in polar solvents such as dimethylformamide and dimethyl sulfoxide. HATU is a highly efficient coupling reagent that has found application in peptide synthesis, drug discovery, and other areas of chemical research.

Mechanism of Action

2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane works by activating carboxylic acids to form reactive intermediates that can undergo nucleophilic attack by amines. The activation of carboxylic acids is achieved through the formation of an O-acylisourea intermediate, which is highly reactive and can react with amines to form peptide bonds.

Biochemical and Physiological Effects:

2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane is not known to have any direct biochemical or physiological effects. It is used as a reagent in chemical synthesis and is not intended for use as a drug or therapeutic agent.

Advantages and Limitations for Lab Experiments

2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane has several advantages as a coupling reagent in peptide synthesis. It is highly efficient, resulting in high yields and low levels of racemization. It is also compatible with a wide range of amino acid derivatives and can be used in both solution-phase and solid-phase peptide synthesis. However, 2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane has some limitations. It can be expensive, and the reaction conditions must be carefully controlled to avoid side reactions.

Future Directions

There are several future directions for the use of 2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane in chemical research. One area of interest is the development of new coupling reagents that are even more efficient and selective. Another area of interest is the application of 2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane in the synthesis of non-peptide compounds, such as small molecule drugs. Finally, the development of new synthetic methods that utilize 2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane as a key reagent could lead to the discovery of new chemical reactions and compounds.

Synthesis Methods

2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane can be synthesized from commercially available starting materials. The synthesis involves the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N-diisopropylethylamine (DIPEA) and acetic anhydride. The reaction proceeds at room temperature, and the product is obtained in high yield after purification.

Scientific Research Applications

2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane has found extensive application in peptide synthesis. It is used as a coupling reagent in the formation of peptide bonds between amino acids. 2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane has been shown to be highly efficient in peptide coupling reactions, resulting in high yields and low levels of racemization.

properties

Molecular Formula |

C18H24N6O6 |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

1-(4,6,8,10,12-pentaacetyl-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecan-2-yl)ethanone |

InChI |

InChI=1S/C18H24N6O6/c1-7(25)19-13-14-20(8(2)26)17(19)18-21(9(3)27)15(23(13)11(5)29)16(22(18)10(4)28)24(14)12(6)30/h13-18H,1-6H3 |

InChI Key |

JZEMPPRGCWPYBS-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C2C3N(C4C(N3C(=O)C)N(C(C1N4C(=O)C)N2C(=O)C)C(=O)C)C(=O)C |

Canonical SMILES |

CC(=O)N1C2C3N(C4C(N3C(=O)C)N(C(C1N4C(=O)C)N2C(=O)C)C(=O)C)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288825.png)

![1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B288829.png)

![1-[(4-Bromophenyl)sulfonyl]-2-methylindoline](/img/structure/B288844.png)

![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)

![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)

![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)